4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-methyl-3-oxobicyclo[211]hexane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a ketone and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction conditions often require specific light sources, such as a mercury lamp, to facilitate the cycloaddition process .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the modular approach using photochemistry can be scaled up with appropriate equipment and conditions. This method allows for the efficient production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters or amides depending on the reagents used.
Scientific Research Applications
4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The ketone and carboxylic acid groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic structure but may have different functional groups.
Bicyclo[1.1.1]pentane derivatives: Known for their strained structures and use as bioisosteres in medicinal chemistry.
Uniqueness
4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific combination of a ketone and a carboxylic acid group within a bicyclic framework. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
2648940-39-8 |
---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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